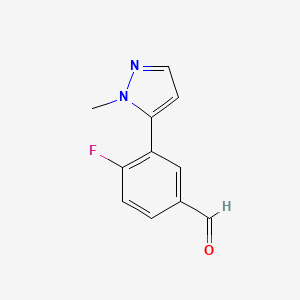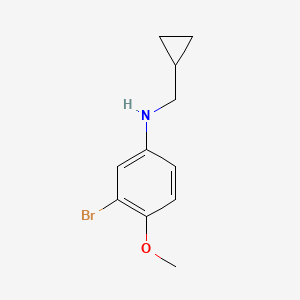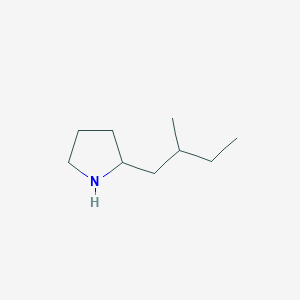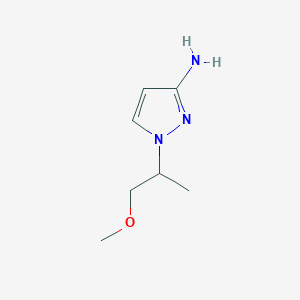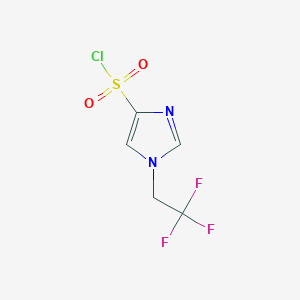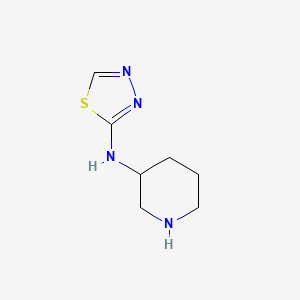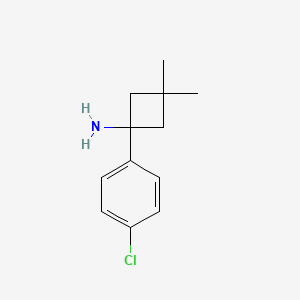
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine, also known as chlorphenamine, is a synthetic antihistamine drug used to treat allergies and hay fever. It is classified as a H1 receptor antagonist and is commonly used to treat the symptoms of allergies, hay fever, and other respiratory problems. Chlorphenamine is also used to treat certain types of skin rashes, such as hives and eczema. It is available in both oral and topical forms.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis of Chlorophenyl Compounds
Chlorophenyl compounds, including those structurally related to 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine, have been extensively studied for their environmental impact and behavior. For example, studies on the environmental fate of DDT and its metabolites, including isomers and derivatives containing chlorophenyl groups, provide insights into the persistence, bioaccumulation, and transformation of chlorinated organic pollutants (Ricking & Schwarzbauer, 2012). Such research is critical for understanding the environmental processes affecting chlorophenyl compounds and may inform studies on similar structures like this compound.
Synthetic Routes and Structural Properties
The synthesis and structural analysis of novel compounds containing chlorophenyl groups have been the subject of research, highlighting the diverse synthetic routes and structural properties of these compounds. For instance, the synthesis and spectroscopic analysis of substituted thiazolidin-4-ones illustrate the chemical reactivity and potential applications of chlorophenyl-containing compounds in various fields, including pharmaceuticals and materials science (Issac & Tierney, 1996). Understanding the synthetic pathways and properties of such compounds can provide a foundation for developing new materials and drugs.
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing hazardous compounds, including chlorophenyl derivatives, through advanced oxidation processes (AOPs) has been reviewed, demonstrating the effectiveness of these methods in mineralizing resistant compounds in water (Bhat & Gogate, 2021). This research area is relevant for the environmental remediation of pollutants and offers insights into the chemical behavior and degradation pathways of chlorophenyl compounds.
Functionalization for Water Treatment
Amine-functionalized metal–organic frameworks (MOFs) represent a cutting-edge area of research with applications in CO2 capture, water treatment, and catalysis. The introduction of amine groups into the structure of MOFs enhances their interaction with pollutants, showcasing the potential of functionalized materials in environmental and industrial processes (Lin, Kong, & Chen, 2016). This research suggests avenues for the functionalization of compounds like this compound for specific applications.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylcyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDKHCATMEKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
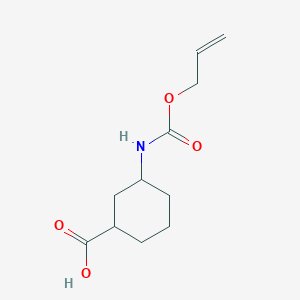

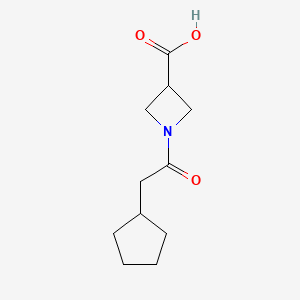
![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)
![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)


